molecular formula CBr2FI B14741160 Dibromo(fluoro)iodomethane CAS No. 1478-04-2

Dibromo(fluoro)iodomethane

Cat. No.: B14741160
CAS No.: 1478-04-2
M. Wt: 317.72 g/mol
InChI Key: NBMPIOUWRNYXES-UHFFFAOYSA-N
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Description

Dibromo(fluoro)iodomethane (CBr₂FIM) is a mixed trihalomethane containing bromine, fluorine, and iodine substituents on a methane backbone. The presence of three distinct halogens (Br, F, I) introduces unique reactivity and physicochemical characteristics. Bromine and iodine contribute to high molecular weight and polarizability, while fluorine’s electronegativity enhances stability and influences bond strength. Such compounds are typically synthesized via halogen-exchange reactions or radical halogenation, though specific protocols for CBr₂FIM remain undocumented in peer-reviewed sources .

Properties

CAS No.

1478-04-2

Molecular Formula

CBr2FI

Molecular Weight

317.72 g/mol

IUPAC Name

dibromo-fluoro-iodomethane

InChI

InChI=1S/CBr2FI/c2-1(3,4)5

InChI Key

NBMPIOUWRNYXES-UHFFFAOYSA-N

Canonical SMILES

C(F)(Br)(Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromo(fluoro)iodomethane can be synthesized through the halogenation of methylene iodide (CH₂I₂). The process involves the introduction of bromine and fluorine atoms to the methylene iodide molecule under controlled conditions. One common method is the fluorination of methylene iodide followed by bromination. The reaction typically requires the use of a fluorinating agent such as elemental fluorine or a fluorinating reagent like xenon difluoride (XeF₂) and a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the process depends on the availability of raw materials and the efficiency of the halogenation reactions.

Chemical Reactions Analysis

Types of Reactions

Dibromo(fluoro)iodomethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where one or more halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Addition Reactions: The compound can add to unsaturated molecules such as alkenes and alkynes, forming new carbon-halogen bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds where the bromine or iodine atoms are replaced by other functional groups, while addition reactions may result in the formation of dibromo or difluoro derivatives of the target molecules.

Scientific Research Applications

Dibromo(fluoro)iodomethane has several applications in scientific research, including:

    Chemistry: It is used as a reagent for introducing bromine, fluorine, and iodine atoms into organic molecules, facilitating the synthesis of complex organohalides.

    Biology: The compound can be used in the study of halogenated biomolecules and their interactions with biological systems.

    Industry: this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which dibromo(fluoro)iodomethane exerts its effects involves the interaction of its halogen atoms with target molecules. The presence of multiple halogens allows for diverse reactivity, including the formation of halogen bonds and the activation of adjacent functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural and Electronic Properties

Mixed trihalomethanes exhibit distinct properties based on halogen electronegativity, size, and bond dissociation energy. Below is a comparative analysis:

Compound Molecular Weight (g/mol) Boiling Point (°C) Dipole Moment (D) Reactivity
Dibromo(fluoro)iodomethane ~344.7 (calculated) ~180–200 (estimated) ~1.8–2.2 (estimated) High (due to weak C-I bond)
Dibromomethane (CH₂Br₂) 173.8 97 1.4 Moderate (C-Br bond cleavage)
Chloroiodomethane (CH₂ClI) 176.4 108–110 1.6 Reactive (C-I bond susceptible to SN2)
Bromofluoroiodomethane (CHBrFI) ~269.8 (calculated) ~150–170 (estimated) ~1.7–2.0 (estimated) Intermediate (balanced halogen effects)

Key Observations :

  • CBr₂FIM vs. Dibromomethane : The addition of iodine in CBr₂FIM increases molecular weight by ~97% and boiling point by ~80–100°C compared to CH₂Br₂. The C-I bond (216 kJ/mol) is weaker than C-Br (285 kJ/mol), making CBr₂FIM more reactive in substitution reactions .
  • CBr₂FIM vs.

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